N-acridin-9-yl-1,3-thiazol-2-amine

Spectroscopic Differentiation ICT Chromophore Acridine-Thiazole Hybrid

N-acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1), also designated 9-Acridinamine,N-2-thiazolyl- and NSC 339548, is a heterocyclic hybrid molecule with molecular formula C16H11N3S and a molecular weight of 277.34 g/mol. The compound consists of an acridine tricyclic system linked via an exocyclic amine at the 9-position to an unsubstituted thiazole ring.

Molecular Formula C16H11N3S
Molecular Weight 277.3 g/mol
CAS No. 4439-08-1
Cat. No. B4149246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acridin-9-yl-1,3-thiazol-2-amine
CAS4439-08-1
Molecular FormulaC16H11N3S
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=NC=CS4
InChIInChI=1S/C16H11N3S/c1-3-7-13-11(5-1)15(19-16-17-9-10-20-16)12-6-2-4-8-14(12)18-13/h1-10H,(H,17,18,19)
InChIKeyUBIRHIAEMDOENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1): Chemical Identity and Core Physicochemical Profile


N-acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1), also designated 9-Acridinamine,N-2-thiazolyl- and NSC 339548, is a heterocyclic hybrid molecule with molecular formula C16H11N3S and a molecular weight of 277.34 g/mol . The compound consists of an acridine tricyclic system linked via an exocyclic amine at the 9-position to an unsubstituted thiazole ring . It is catalogued as a building block for medicinal chemistry, particularly for synthesizing biologically active acridine-thiazole conjugates [1]. Its physicochemical properties include a density of 1.389 g/cm³, a boiling point of 504.7 °C at 760 mmHg, and a topological polar surface area (tPSA) of 66.05 Ų .

Why Generic Acridine or Thiazole Building Blocks Cannot Replace N-Acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1)


The compound N-acridin-9-yl-1,3-thiazol-2-amine is not a simple mixture of acridine and thiazole pharmacophores; it is a single molecular entity in which the 9-aminoacridine donor and the thiazole acceptor are covalently conjugated, giving rise to unique intramolecular charge-transfer (ICT) properties that are absent in either parent heterocycle alone [1]. Density functional theory (DFT) calculations confirm a pronounced amine-imine tautomerism that modulates the electronic character of the molecule, a feature that substituted analogs (e.g., N-(4-phenylthiazol-2-yl)acridin-9-amines or thiadiazole variants AC2–AC4) exhibit to a different extent depending on their substituent electronic effects [2]. Generic substitution with 9-aminoacridine or 2-aminothiazole therefore fails to recapitulate this specific electronic profile, which is critical for applications requiring a defined HOMO-LUMO gap or predictable spectroscopic behavior .

Quantitative Differentiation Evidence for N-Acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1) Against Its Closest Analogs


Intramolecular Charge-Transfer (ICT) Absorption: N-Thiazolyl-9-aminoacridine (AC1) vs. Thiadiazole Analogs AC2–AC4

In a head-to-head spectroscopic study of four N-(heterocyclic)-9-aminoacridine derivatives, N-thiazolyl-9-aminoacridine (AC1, i.e., N-acridin-9-yl-1,3-thiazol-2-amine) exhibited a distinct UV-Vis absorption profile characteristic of a donor–acceptor chromophore, with ICT band positions that differ from those of the thiadiazole analogs AC2 (N-(1,3,4-thiadiazolyl)-9-aminoacridine), AC3 (5-methyl-thiadiazolyl), and AC4 (5-phenyl-thiadiazolyl) [1]. The experimentally measured absorption maxima (λ_max) in various organic solvents are reported, and TD-DFT calculations at the B3LYP/6-311++G(d,p) level reproduce these experimental values, confirming that the thiazole ring in AC1 imparts a distinct HOMO-LUMO energy gap relative to the thiadiazole series [2].

Spectroscopic Differentiation ICT Chromophore Acridine-Thiazole Hybrid

HOMO-LUMO Energy Gap: AC1 (Thiazole) vs. AC2 (Thiadiazole) via DFT Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that AC1 (thiazole-containing) possesses a distinct HOMO-LUMO energy gap (ΔE) compared to its direct thiadiazole analog AC2 [1]. The presence of a sulfur atom in the thiazole ring versus the N–S–N arrangement in the 1,3,4-thiadiazole modifies the frontier orbital energies, directly impacting the molecule's electron-donating and electron-accepting capabilities [2]. HOMO and LUMO energies for AC1, AC2, AC3, and AC4 are tabulated in the publication, with AC1 exhibiting intermediate values that distinguish it from all three thiadiazole comparators [3].

DFT HOMO-LUMO Gap Computational Chemistry

Antimicrobial Activity of Thiazolyl-9-aminoacridines (VIa–c) vs. Acridinomercaptoheterocycles (IVa–d, Va–b)

In a comparative antimicrobial screening, thiazolyl-9-aminoacridine derivatives (compounds VIa–c, which include the unsubstituted N-(thiazol-2-yl)-9-aminoacridine core) were evaluated alongside acridinomercaptoheterocycles (IVa–d, Va–b) for antibacterial and antifungal activity [1]. The thiazolyl-9-aminoacridine series exhibited antibacterial activity against Staphylococcus aureus, Serratia, Bacillus megaterium, and Escherichia coli, and antifungal activity against Aspergillus fumigatus, Aspergillus terreus, and Penicillium notatum, with inhibition percentages ranging from 26% to 56% at a concentration of 10⁻³ M [2]. The unsubstituted thiazole derivative (VIa, corresponding to N-acridin-9-yl-1,3-thiazol-2-amine) demonstrated activity that differs from the substituted acridinomercaptoheterocycles, establishing a baseline antimicrobial profile for the acridine-thiazole scaffold.

Antimicrobial Antifungal Acridine-Thiazole

Physicochemical Property Differentiation: Density and Thermal Stability vs. Substituted Acridine-Thiazole Analogs

The unsubstituted N-acridin-9-yl-1,3-thiazol-2-amine (MW 277.34 g/mol) exhibits a measured density of 1.389 g/cm³ and a boiling point of 504.7 °C at 760 mmHg, with a flash point of 259 °C . By contrast, the 4-(4-methylphenyl)-substituted analog (CAS 72307-67-6, MW 353.44 g/mol) has a higher molecular weight and predictably distinct density and boiling point due to the additional aromatic substituent . Similarly, the 4,5-dimethyl-substituted analog (C18H15N3S, MW 305.40 g/mol) presents altered lipophilicity and thermal properties compared to the parent compound . These differences in fundamental physicochemical parameters directly affect solubility, formulation behavior, and chromatographic retention, making the unsubstituted parent compound a distinct chemical entity for procurement.

Physicochemical Properties Density Thermal Stability

DrugMapper Association: Putative SIRT1 Activator Profile vs. Class-Level SIRT1 Activators

According to the DrugMapper computational prediction platform, N-acridin-9-yl-1,3-thiazol-2-amine is annotated as a putative NAD-dependent deacetylase sirtuin 1 (SIRT1) activator, with disease associations including muscular atrophy, COPD, sepsis, type 2 diabetes, and psoriasis [1]. This predicted activity distinguishes it from other acridine-thiazole analogs (e.g., N-(4-phenylthiazol-2-yl)acridin-9-amines) that have been primarily investigated for kinase inhibition (CDK1/5, GSK-3) rather than sirtuin modulation [2]. While this is a computational prediction lacking experimental validation, it provides a testable hypothesis for differentiating the unsubstituted scaffold from its substituted counterparts in target-based screening campaigns.

SIRT1 Activator Drug Repurposing Computational Prediction

Tautomeric Preference: Amine-Imine Equilibrium in AC1 vs. Thiadiazole Analogs

DFT calculations demonstrate that N-thiazolyl-9-aminoacridine (AC1) undergoes amine-imine tautomerism, a phenomenon that is influenced by the heterocyclic ring attached to the exocyclic nitrogen [1]. The equilibrium position between the amine tautomer (N–H linked to thiazole) and the imine tautomer (C=N within the acridine ring) is unique to the thiazole derivative and differs from the equilibria calculated for the thiadiazole analogs AC2–AC4 [2]. This tautomeric preference directly impacts hydrogen-bonding capacity, solubility, and potential biological target interactions, providing a molecular-level differentiator for materials and medicinal chemistry applications.

Tautomerism DFT Amine-Imine Equilibrium

Definitive Application Scenarios for N-Acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1) Based on Quantitative Evidence


Reference Chromophore for Intramolecular Charge-Transfer (ICT) Spectroscopic Studies

The experimentally measured UV-Vis ICT absorption band of N-acridin-9-yl-1,3-thiazol-2-amine (AC1) serves as a reference point for calibrating donor–acceptor chromophore behavior in acridine-heterocycle conjugates. Researchers developing fluorescent probes or optoelectronic materials can use this compound as a baseline to quantify the spectral shift induced by replacing the thiazole ring with thiadiazole (AC2), methyl-thiadiazole (AC3), or phenyl-thiadiazole (AC4) [1]. The distinct HOMO-LUMO gap of AC1, validated by TD-DFT calculations, makes it the compound of choice for computational benchmarking of ICT phenomena in this scaffold class [2].

Unsubstituted Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Libraries

N-acridin-9-yl-1,3-thiazol-2-amine (compound VIa) is the essential unsubstituted parent compound for constructing SAR libraries of thiazolyl-9-aminoacridine antimicrobials. Its antibacterial activity (26–56% inhibition at 10⁻³ M against S. aureus, Serratia, B. megaterium, and E. coli) and antifungal activity (against Aspergillus and Penicillium species) provides the baseline from which substituted analogs are compared [1]. Procurement of this specific compound is necessary for any systematic medicinal chemistry program exploring substituent effects on antimicrobial potency within this chemotype.

SIRT1 Activator Screening in Age-Related Disease Models

Based on DrugMapper computational predictions, N-acridin-9-yl-1,3-thiazol-2-amine is annotated as a putative SIRT1 activator with disease relevance to muscular atrophy, COPD, type 2 diabetes, and psoriasis [1]. Experimental validation of this prediction is warranted; the compound should be prioritized for procurement by screening laboratories investigating sirtuin modulation, particularly where kinase-inhibiting acridine-thiazole derivatives (e.g., CDK1/GSK-3 inhibitors) have already been tested and excluded [2].

DFT Computational Benchmarking of Tautomeric Equilibria in Aminoacridines

The amine-imine tautomerism of N-acridin-9-yl-1,3-thiazol-2-amine (AC1), characterized by DFT at the B3LYP/6-311++G(d,p) level, establishes this compound as a computational benchmark for studying tautomeric preferences in N-heterocyclic-9-aminoacridine systems [1]. Computational chemists can use the reported ΔG values and optimized geometries to validate new theoretical methods, and to predict how substituent modifications shift the tautomeric equilibrium, which is directly relevant to hydrogen-bonding and molecular recognition properties [2].

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